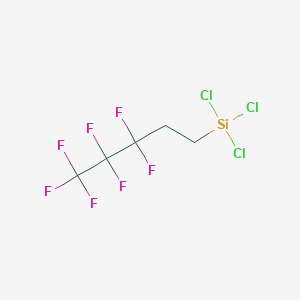

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane

Description

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane (CAS: 866-24-0) is a fluorinated organosilane with the molecular formula C₅H₄Cl₃F₇Si and a molecular weight of ~366.5 g/mol (calculated). Its structure comprises a silicon atom bonded to three chlorine atoms and a 3,3,4,4,5,5,5-heptafluoropentyl group, which contains seven fluorine atoms distributed across a five-carbon chain . The high fluorine content confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it suitable for surface modification in electronics, coatings, and membranes .

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3F7Si/c6-16(7,8)2-1-3(9,10)4(11,12)5(13,14)15/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQDRJIVNDILHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3F7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621407 | |

| Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-24-0 | |

| Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane typically involves the reaction of 1H,1H,2H,2H-heptafluoropentyl-1-ene with trichlorosilane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C5H4F7 + SiHCl3 → C5H4Cl3F7Si

Industrial Production Methods: In industrial settings, the production of Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions.

Hydrolysis: This reaction occurs readily in the presence of moisture or water.

Major Products Formed:

Substitution Reactions: Depending on the substituent, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Scientific Research Applications

Chemistry: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is used as a precursor in the synthesis of various fluorinated organosilicon compounds. It is also employed in surface modification techniques to impart hydrophobic and oleophobic properties to materials .

Biology and Medicine: In biological and medical research, this compound is utilized for creating biocompatible surfaces and coatings. Its unique properties make it suitable for applications in drug delivery systems and medical devices .

Industry: Industrially, Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is used in the production of specialty polymers and coatings. It is also employed in the fabrication of microelectronic devices due to its ability to form self-assembled monolayers on various substrates .

Mechanism of Action

The mechanism of action of Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This results in the creation of a stable, hydrophobic, and oleophobic layer. The fluorinated alkyl group further enhances these properties by reducing surface energy .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Silanes

Structural and Functional Group Variations

Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (FOTS; CAS: 78560-45-9)

- Molecular Formula : C₈H₄Cl₃F₁₃Si

- Key Features: Longer fluorinated chain (C8 vs. C5 in the target compound) with 13 fluorine atoms. Higher molecular weight (481.54 g/mol) . Applications: Surface treatment for superhydrophobic coatings and microfluidic devices. However, in organic electronics, FOTS reduces charge carrier mobility compared to non-fluorinated silanes like octyl- or octadecyltrichlorosilane .

Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (CDMS; CAS: 102488-47-1)

- Molecular Formula : C₁₀H₉ClF₁₃Si

- Key Features :

Trimethoxy(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (TMS; CAS: 85857-16-5)

- Molecular Formula : C₁₁H₁₃F₁₃O₃Si

- Key Features: Methoxy groups replace chlorides, lowering hydrolysis reactivity. Forms less dense surface monolayers but is safer to handle .

Fluorination Degree and Chain Length Effects

- Shorter Chains (C5) : Lower molecular weight improves volatility for vapor-phase deposition but may reduce film durability compared to C8 analogs.

- Fluorine Density : Higher fluorine content (e.g., FOTS) enhances hydrophobicity but can hinder solubility in organic solvents .

Biological Activity

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane (CAS Number: 866-24-0) is a silane compound characterized by its unique fluorinated structure. Its biological activity has garnered attention due to its potential applications in various fields, including materials science and biocompatibility studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₅H₄Cl₃F₇Si

- Molecular Weight : 331.519 g/mol

- LogP : 4.8647

- CAS Number : 866-24-0

Biological Activity Overview

The biological activity of trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane has been explored primarily in the context of its interactions with biological systems and its potential toxicity. Below are key findings from various studies:

1. Toxicity Studies

Research indicates that trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane exhibits cytotoxic properties when tested on human cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Colo 205 | >100 |

| Colo 320 | >100 |

| MRC-5 | >100 |

The above table indicates that the compound does not show significant cytotoxicity at concentrations up to 100 µM in the tested cell lines .

2. Antimicrobial Activity

Preliminary studies have suggested that certain silane compounds can exhibit antimicrobial properties. While specific data on trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is limited, similar compounds have shown efficacy against various bacterial strains.

3. Surface Modification and Biocompatibility

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane is often utilized for surface modification due to its ability to form self-assembled monolayers (SAMs). These SAMs can impart hydrophobic properties to surfaces which may reduce bacterial adhesion and biofilm formation:

| Property | Effect |

|---|---|

| Hydrophobicity | Increased |

| Bacterial Adhesion | Decreased |

Case Study 1: Surface Functionalization

A study demonstrated the use of trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane for creating superhydrophobic surfaces on medical devices. The treated surfaces showed a significant reduction in bacterial colonization compared to untreated surfaces.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving various cancer cell lines (Colo 205 and Colo 320), the compound was tested for its potential as an anticancer agent. The results indicated no significant cytotoxic effects at concentrations below 100 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.